![molecular formula C8H7ClN2O B15045822 2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B15045822.png)
2-chloro-1-methyl-1H-benzo[d]imidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the first position, and a hydroxyl group at the fourth position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with chloroacetic acid in the presence of a strong acid such as hydrochloric acid.
Step 2: The intermediate formed undergoes cyclization to yield 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol.
Industrial Production Methods
In industrial settings, the production of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of 2-amino-1-methyl-1H-1,3-benzodiazol-4-ol or 2-thio-1-methyl-1H-1,3-benzodiazol-4-ol.
Oxidation: Formation of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-one.
Reduction: Formation of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-amine.
Scientific Research Applications
2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
- 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Uniqueness
2-chloro-1-methyl-1H-1,3-benzodiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxyl group at specific positions on the benzodiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-1-methylbenzimidazol-4-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)10-8(11)9/h2-4,12H,1H3 |
InChI Key |
DBWDPPCZXWHURS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



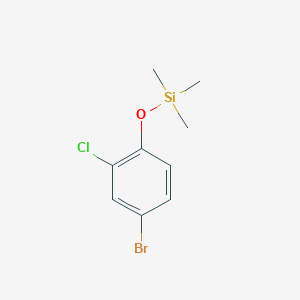
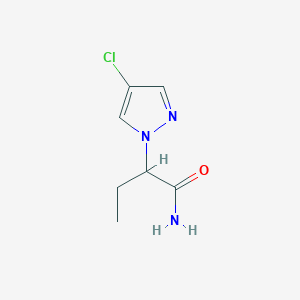
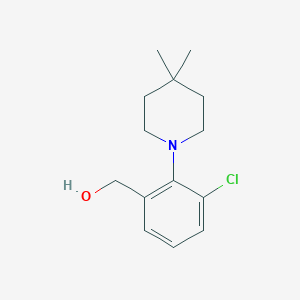
![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)
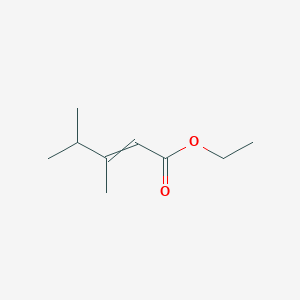
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one](/img/structure/B15045781.png)
![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
![1,6,8-Triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B15045801.png)
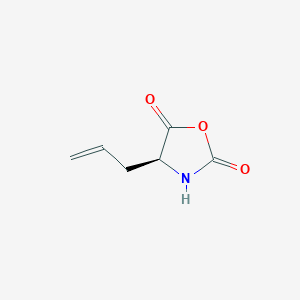
![(1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B15045807.png)
![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15045817.png)
